

A Technical Guide to GPER Expression in

**Human Tissues and Tumors** 

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | GPER activator 1 |           |
| Cat. No.:            | B15543841        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the G protein-coupled estrogen receptor (GPER), focusing on its expression patterns in diverse human tissues and various malignancies. It includes detailed summaries of expression data, methodologies for key experimental procedures, and visualizations of critical signaling pathways to support ongoing research and therapeutic development.

# **GPER Expression in Normal Human Tissues**

GPER is expressed in a wide array of normal human tissues, where it mediates rapid, non-genomic estrogen signaling.[1] Its expression levels vary significantly across different cell types and organs.[2][3] Tissues with notable GPER protein expression include the brain (cerebrum), components of the endocrine system (pituitary gland, adrenal medulla, pancreatic islets), the gastrointestinal tract (colon, small intestine, stomach, liver), and the kidneys.[1][2][4][5] Conversely, tissues such as the breast and prostate exhibit comparatively low GPER expression.[2][4] The localization of GPER is primarily cytoplasmic and membranous.[5][6][7]

Table 1: GPER Protein Expression in Normal Human Tissues Data compiled from immunohistochemistry (IHC) studies.



| Tissue<br>Category              | Tissue                 | GPER<br>Expression<br>Level | Cellular<br>Localization/N<br>otes         | Citations    |
|---------------------------------|------------------------|-----------------------------|--------------------------------------------|--------------|
| Nervous System                  | Cerebrum /<br>Cortex   | High                        | Pyramidal cells                            | [2][4][5]    |
| Hypothalamus                    | Present                | Neuronal cell<br>bodies     | [2]                                        |              |
| Endocrine<br>System             | Pituitary Gland        | High                        | Anterior pituitary cells                   | [1][2][4][5] |
| Pancreas                        | High                   | Islets and pancreatic ducts | [1][2][4][5]                               |              |
| Adrenal Gland                   | Present                | Adrenal medulla             | [1][2][5]                                  |              |
| Digestive System                | Colon<br>(Epithelium)  | High                        | Cytoplasmic and membranous                 | [2][4]       |
| Small Intestine<br>(Epithelium) | High                   | Cytoplasmic and membranous  | [2][4]                                     |              |
| Liver                           | High                   | Hepatocytes                 | [1][2][4][5]                               | _            |
| Stomach                         | Present                | Fundic glands               | [1][2][5]                                  |              |
| Gallbladder                     | Present                | Epithelium                  | [1][5]                                     |              |
| Urinary System                  | Kidney                 | High                        | Proximal tubules                           | [1][2][4][5] |
| Reproductive<br>System          | Placenta               | Present                     | Syncytiotrophobl<br>asts, decidua<br>cells | [1][2][5]    |
| Ovary                           | Present                | -                           | [8]                                        |              |
| Prostate                        | Low                    | -                           | [2][4][8]                                  | _            |
| Breast                          | Low                    | -                           | [2][4]                                     | _            |
| Lymphoid<br>System              | Tonsil<br>(Epithelium) | High                        | -                                          | [2][4]       |



# **GPER Expression in Tumors**

The role and expression of GPER in cancer are complex and often context-dependent.[9] In some malignancies, GPER expression is significantly higher compared to adjacent normal tissue and may correlate with tumor progression, while in others, its expression is downregulated.[9] For instance, high GPER expression is frequently observed in colon, pancreatic, melanoma, and lung cancers.[2][4] In contrast, some studies report lower GPER expression in gastric and colorectal cancers compared to their normal counterparts, where reduced expression may be associated with a poorer prognosis.[9][10][11][12] The data for breast cancer is particularly controversial; while overall expression is often low, its subcellular localization (cytoplasmic vs. nuclear) can have opposing prognostic implications.[2][4][9][10]

Table 2: GPER Expression in Various Human Cancers



| Cancer Type                 | GPER Expression<br>Level (Relative to<br>Normal Tissue) | Notes                                                                                                                                           | Citations     |
|-----------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Colon Cancer                | High / Overexpressed                                    | Some reports indicate downregulation is associated with poorer survival.                                                                        | [2][4][11]    |
| Pancreatic Cancer           | High / Overexpressed                                    | -                                                                                                                                               | [1][2][4]     |
| Melanoma                    | High / Overexpressed                                    | -                                                                                                                                               | [2][4]        |
| Lung Cancer                 | High / Overexpressed                                    | Observed in adenocarcinoma, squamous cell, and large cell carcinomas.                                                                           | [2][4][9][13] |
| Breast Cancer               | Low / Controversial                                     | Expression is generally low in primary tumors. Cytoplasmic expression is linked to better prognosis, while nuclear is linked to worse outcomes. | [2][4][9][10] |
| Endometrial Cancer          | High / Overexpressed                                    | -                                                                                                                                               | [1][9]        |
| Hepatocellular<br>Carcinoma | Expressed /<br>Controversial                            | Reports vary on expression levels compared to normal liver tissue.                                                                              | [1][4][9]     |
| Renal Cancer                | Expressed                                               | -                                                                                                                                               | [1][4]        |
| Ovarian Cancer              | Overexpressed                                           | Correlates with poor treatment outcomes.                                                                                                        | [10][13]      |
| Thyroid Cancer              | Overexpressed                                           | -                                                                                                                                               | [9][13]       |



| Gastric Cancer  | Low / Downregulated | Lower mRNA levels in cancer tissue associated with poor prognosis. | [9][10][12] |
|-----------------|---------------------|--------------------------------------------------------------------|-------------|
| Prostate Cancer | Low                 | -                                                                  | [2][4]      |

# **GPER Signaling Pathways**

Activation of GPER by ligands such as 17β-estradiol or the selective agonist G-1 initiates a complex network of intracellular signaling cascades.[14] These pathways are predominantly non-genomic and rapid. Key signaling events include the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently engages the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.[15][16][17] Additionally, GPER can couple to Gs proteins to activate adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[15][17] GPER activation also stimulates phospholipase C (PLC), resulting in intracellular calcium mobilization. [16]



Click to download full resolution via product page

GPER initiates multiple downstream signaling cascades upon ligand binding.



## **Experimental Protocols**

Accurate assessment of GPER expression is critical for research. Below are detailed protocols for immunohistochemistry (IHC), Western blotting, and quantitative real-time PCR (qPCR) adapted from published studies.

This protocol is designed for the detection of GPER in formalin-fixed, paraffin-embedded (FFPE) human tissue sections, utilizing the validated rabbit monoclonal antibody clone 20H15L21.[2][4][5]

#### Materials:

- FFPE tissue sections (3-5 μm) on positively charged slides
- Xylene and graded ethanol series (100%, 95%, 70%)
- Antigen Retrieval Solution (e.g., Ventana Ultra Cell Conditioning Solution 1)
- Endogenous enzyme blocking reagent (e.g., DAKO Dual Endogenous Enzyme Block)
- Blocking buffer (e.g., Normal serum)
- Primary Antibody: Anti-GPER rabbit monoclonal (clone: 20H15L21, e.g., Thermo Fisher #703480)
- Detection System (e.g., Roche ultraView Universal Alkaline Phosphatase Red Detection Kit)
- Counterstain (e.g., Hematoxylin)
- Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Bake slides at 60-65°C for at least 10 minutes.[2]
  - Immerse slides in xylene (3 changes, 5 min each).



- Rehydrate through graded ethanols (100% x2, 95% x2, 70% x1, 5 min each).
- Wash in deionized water (2 changes, 5 min each).
- · Antigen Retrieval:
  - Perform heat-induced epitope retrieval. For example, treat with Ultra Cell Conditioning
     Solution 1 for 36 minutes at 95°C on an automated stainer.[2]
- · Blocking:
  - Quench endogenous peroxidase/alkaline phosphatase activity according to the detection kit manufacturer's instructions (e.g., 30 min incubation).
  - Block non-specific binding sites with a suitable blocking serum for 30 minutes.
- · Primary Antibody Incubation:
  - Dilute the anti-GPER (20H15L21) antibody (e.g., 1:375 in antibody diluent).[2]
  - Apply diluted antibody to sections and incubate for 32 minutes at 37°C or overnight at 4°C.
     [2]
- Detection:
  - Rinse slides.
  - Apply the detection system reagents (e.g., secondary antibody followed by enzyme conjugate) according to the manufacturer's protocol.
  - Develop with the appropriate chromogen (e.g., Alkaline Phosphatase Red).
- Counterstaining and Mounting:
  - Lightly counterstain nuclei with Hematoxylin.
  - · Rinse thoroughly.
  - Dehydrate slides through graded ethanols and clear in xylene.



• Coverslip using a permanent mounting medium.



Click to download full resolution via product page



Standard workflow for immunohistochemical detection of GPER.

This protocol outlines the detection of GPER protein in cell or tissue lysates.

### Materials:

- Cell/tissue lysates
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels (e.g., 12% polyacrylamide)
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary Antibody: Anti-GPER antibody (validate for Western blot)
- Secondary Antibody: HRP-conjugated anti-rabbit/goat IgG
- Enhanced Chemiluminescence (ECL) detection reagent

### Procedure:

- Protein Extraction and Quantification:
  - Lyse cells or homogenize tissue in ice-cold lysis buffer.
  - Centrifuge to pellet debris and collect the supernatant.
  - Determine the protein concentration of the lysate using a BCA assay.
- SDS-PAGE:
  - Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.

## Foundational & Exploratory





Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

### Protein Transfer:

 Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.[18][19]

## · Blocking:

 Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.[18][19]

### • Antibody Incubation:

- Incubate the membrane with the primary anti-GPER antibody (diluted in blocking buffer)
   overnight at 4°C with gentle agitation.[20]
- Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for
   5-10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]

### Detection:

- Wash the membrane three times with TBST.
- Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
- Visualize the chemiluminescent signal using a digital imager or X-ray film. The expected band for GPER is approximately 54 kDa.





Click to download full resolution via product page

Workflow for detecting GPER protein expression via Western Blot.



This protocol is for quantifying GPER (gene name: GPER1) mRNA expression levels in cells or tissues.

#### Materials:

- Cells or tissue samples (50-100 mg)
- RNA extraction kit (e.g., TRIzol or column-based kit)
- DNase I
- cDNA synthesis kit (Reverse Transcriptase)
- qPCR Primer Pair for Human GPER1 (e.g., OriGene #HP234520)
- SYBR Green or TaqMan qPCR Master Mix
- qPCR instrument (e.g., ABI 7500)

#### Procedure:

- Total RNA Extraction:
  - Isolate total RNA from samples using TRIzol reagent or a column-based kit according to the manufacturer's protocol.[12]
- DNase Treatment:
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[21]
- cDNA Synthesis (Reverse Transcription):
  - Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1-5 μg) using a reverse transcription kit.[12][21]
- qPCR Reaction:
  - Prepare the qPCR reaction mix containing cDNA template, GPER1-specific forward and reverse primers, and qPCR master mix.



- Include a housekeeping gene (e.g., ACTB, GAPDH, RPLP0) for normalization.
- Perform the qPCR using a standard thermal cycling program. A typical program includes:
   [22][23]
  - Initial denaturation (e.g., 95°C for 10 min)
  - 40 cycles of:
    - Denaturation (95°C for 15 sec)
    - Annealing/Extension (60°C for 1 min)
  - Melt curve analysis (for SYBR Green assays) to verify product specificity.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for GPER1 and the housekeeping gene.
  - $\circ$  Calculate the relative expression of GPER1 mRNA using the  $\Delta\Delta$ Ct method or a standard curve.





Click to download full resolution via product page

Key steps for the quantification of GPER mRNA expression by qPCR.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory



- 1. Assessment of G Protein-Coupled Oestrogen Receptor Expression in Normal and Neoplastic Human Tissues Using a Novel Rabbit Monoclonal Antibody PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of human GPER expression in normal tissues and select cancers using immunohistochemistry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Assessment of G Protein-Coupled Oestrogen Receptor Expression in Normal and Neoplastic Human Tissues Using a Novel Rabbit Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue expression of GPER1 Summary The Human Protein Atlas [proteinatlas.org]
- 7. GPER1 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 8. Frontiers | Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. G protein-coupled estrogen receptor-1 agonist induces chemotherapeutic effect via ER stress signaling in gastric cancer [bmbreports.org]
- 13. Enhanced expression of G-protein coupled estrogen receptor (GPER/GPR30) in lung cancer | springermedizin.de [springermedizin.de]
- 14. The G Protein-Coupled Estrogen Receptor (GPER) Expression Correlates with Pro-Metastatic Pathways in ER-Negative Breast Cancer: A Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of G Protein-Coupled Estrogen Receptor (GPER) in Vascular Pathology and Physiology PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Production of recombinant human G protein-coupled estrogen receptor (GPER) and establishment of a ligand binding assay using graphene quantum dots (GQDs) | PLOS One [journals.plos.org]
- 19. Production of recombinant human G protein-coupled estrogen receptor (GPER) and establishment of a ligand binding assay using graphene quantum dots (GQDs) PMC







[pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]
- 21. Estrogen and G protein-coupled estrogen receptor agonist G-1 cause relaxation of human gallbladder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
- 23. origene.com [origene.com]
- To cite this document: BenchChem. [A Technical Guide to GPER Expression in Human Tissues and Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543841#gper-expression-in-different-tissues-and-tumors]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com